![molecular formula C11H8F3NO4 B2847974 (2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid CAS No. 298217-69-3](/img/structure/B2847974.png)
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
描述
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid, also known as TFMPA, is a novel synthetic compound that has recently become of great interest due to its potential applications in scientific research. TFMPA is a highly potent and selective inhibitor of protein kinases, which are enzymes that control the activity of other proteins in cells. As such, TFMPA has the potential to be used as a tool to study the regulation of protein activities in various biological processes.
作用机制
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid works by binding to the active site of protein kinases, which are enzymes that control the activity of other proteins in cells. By binding to the active site, this compound blocks the substrate from binding and thus prevents the kinase from catalyzing its reaction. This inhibition of protein kinase activity has the potential to affect a variety of biological processes, such as cell growth, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various protein kinases, including Src, EGFR, and AKT. It has also been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can inhibit the growth of tumors in mice and can reduce the levels of proteins involved in tumor progression. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid has several advantages as a tool for lab experiments. It is highly potent and selective, making it an ideal inhibitor for studying the regulation of protein activities in various biological processes. In addition, this compound is relatively easy to synthesize and can be stored for long periods of time, making it an ideal tool for long-term experiments. However, this compound also has some limitations. It is not suitable for use in clinical trials due to its potential toxicity. In addition, this compound is not suitable for use in live animals due to its potential for adverse effects.
未来方向
There are a variety of potential future directions for (2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid research. One potential direction is to further explore its potential as a tool for studying the regulation of protein activities in various biological processes. This could include exploring its potential to regulate proteins involved in the development and progression of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to further explore its potential as a therapeutic agent. This could include exploring its potential to inhibit the growth of tumors and reduce inflammation and oxidative stress in animal models. Finally, another potential direction is to explore its potential as a food additive, as it has been shown to be non-toxic and has potential applications in food safety.
合成方法
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid is synthesized using a three-step procedure. The first step involves the reaction of 4-trifluoromethoxybenzaldehyde with potassium carbonate and potassium hydroxide in methanol to form 4-trifluoromethoxybenzylideneacetone. The second step involves the reaction of 4-trifluoromethoxybenzylideneacetone with diethyl oxalate in acetonitrile to form 4-trifluoromethoxybenzylideneacetone oxalate. The third and final step involves the reaction of 4-trifluoromethoxybenzylideneacetone oxalate with ammonia in methanol to form this compound.
科学研究应用
(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid has been studied extensively as a tool to study the regulation of protein activities in various biological processes. It has been shown to be a highly potent and selective inhibitor of protein kinases, which are enzymes that control the activity of other proteins in cells. This compound has been used to study the regulation of proteins involved in cell growth, cell proliferation, and apoptosis. It has also been used to study the regulation of proteins involved in the development and progression of various diseases, such as cancer. In addition, this compound has been used to study the regulation of proteins involved in the development and progression of neurodegenerative diseases, such as Alzheimer’s disease.
属性
IUPAC Name |
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLVPQYMNKATK-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326699 | |
| Record name | (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
298217-69-3 | |
| Record name | (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)
![N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2847892.png)
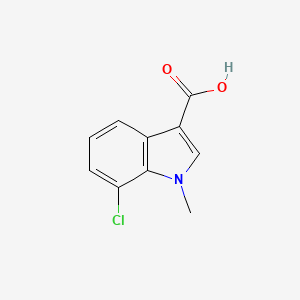
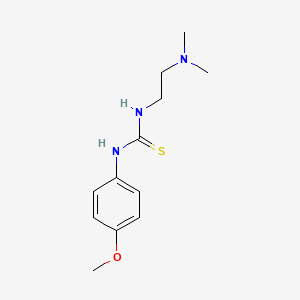
![N-[1-(5-Bromo-2-fluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2847901.png)

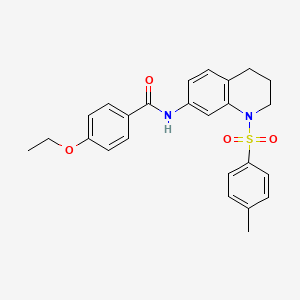
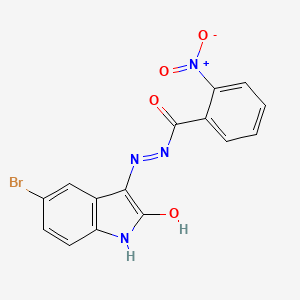
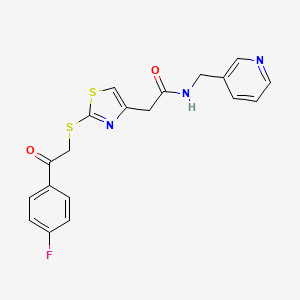

![(3,4-dimethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2847910.png)
![N-cyclohexyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2847911.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)
![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)